

# An In-depth Technical Guide to the Enzymatic Pathways of L-Psicose Metabolism

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**L-Psicose**, also known as D-Allulose, is a rare sugar with low caloric value, making it an attractive alternative to sucrose. Its metabolic fate is a critical aspect of its physiological effects and applications. In mammals, **L-Psicose** is largely unutilized, being absorbed and then excreted primarily in the urine.[1] Conversely, certain microorganisms possess specific enzymatic pathways to metabolize this rare sugar. This technical guide provides a comprehensive overview of the known enzymatic pathways involved in **L-Psicose** metabolism, with a focus on microbial degradation. It includes quantitative data on key enzymes, detailed experimental protocols for their study, and visual representations of the metabolic and experimental workflows.

### Mammalian Metabolism of L-Psicose

In humans and other mammals, **L-Psicose** is minimally metabolized. Following oral ingestion, it is absorbed in the small intestine, transported into the bloodstream, and subsequently excreted largely unchanged in the urine.[1] Studies in rats have shown that after oral administration, D-psicose is readily absorbed and reaches maximum blood concentration at approximately one hour, with about 33% being excreted in the urine within two hours. This limited metabolism is attributed to the absence of specific kinases in mammalian cells that can efficiently phosphorylate **L-Psicose**, the necessary first step for its entry into glycolytic pathways.



#### Microbial Metabolism of L-Psicose

In contrast to mammals, some bacteria are capable of utilizing **L-Psicose** as a carbon source. The primary characterized pathway for **L-Psicose** metabolism in bacteria involves a phosphorylation and epimerization sequence.

## The D-Allulose-6-Phosphate Pathway

The most well-understood pathway for **L-Psicose** degradation in bacteria, such as in engineered Escherichia coli, involves the following key steps:

- Phosphorylation: L-Psicose is first phosphorylated to L-Psicose-6-phosphate (A6P). This
  reaction is catalyzed by a kinase. While the specific kinase in naturally occurring pathways is
  not definitively identified, studies have successfully utilized L-rhamnulose kinase (RhaB) in
  engineered pathways for this purpose due to its activity on D-allulose.[2][3]
- Epimerization: L-Psicose-6-phosphate is then reversibly epimerized to D-Fructose-6-phosphate (F6P) by the enzyme D-allulose-6-phosphate 3-epimerase (AlsE).[4]
- Entry into Central Metabolism: D-Fructose-6-phosphate is a central metabolite that can directly enter the glycolysis pathway for energy production.

This phosphorylation-driven pathway allows the cell to trap **L-Psicose** intracellularly and convert it into a readily metabolizable intermediate.



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Diagram 1: The D-Allulose-6-Phosphate pathway for **L-Psicose** metabolism in bacteria.

## **Fungal Metabolism**

Current research suggests that **L-Psicose** is not significantly metabolized by common yeasts, such as Saccharomyces cerevisiae (baker's yeast). Studies have shown that **L-Psicose** is not utilized by baker's yeast for fermentation and can even slightly inhibit the process. While some



fungi possess a wide array of metabolic capabilities, specific pathways for **L-Psicose** degradation in filamentous fungi have not been extensively characterized.

## **Key Enzymes in L-Psicose Metabolism**

The metabolism of **L-Psicose**, both for its production and degradation, is governed by specific enzymes. The primary enzymes of interest are epimerases and kinases.

## **Enzymes for L-Psicose Production**

- D-Psicose 3-Epimerase (DPEase): This enzyme catalyzes the reversible epimerization of D-Fructose to D-Psicose. It is a key enzyme in the biotechnological production of L-Psicose.
- D-Tagatose 3-Epimerase (DTEase): This enzyme also catalyzes the epimerization of D-Fructose to D-Psicose, though its primary substrate is D-Tagatose.

## **Enzymes for L-Psicose Degradation**

- L-Rhamnulose Kinase (RhaB): This kinase has been shown to phosphorylate D-Allulose to D-Allulose-6-phosphate in engineered E. coli.
- D-Allulose-6-Phosphate 3-Epimerase (AlsE): This enzyme is central to the microbial degradation pathway, converting D-Allulose-6-phosphate to D-Fructose-6-phosphate.

## Quantitative Data on Key Enzymes

The following tables summarize the available quantitative data for the key enzymes involved in **L-Psicose** metabolism.



Enzyme	Source Organis m	Substra te	K_m_ (mM)	V_max_ (U/mg)	k_cat_ (s <sup>-1</sup> )	Optimal pH	Optimal Temp. (°C)
D- Psicose 3- Epimeras e (DPEase )	Agrobact erium tumefaci ens	D- Psicose	11.8	-	39.7	8.0	50
D- Fructose	76.9	-	23.3				
Clostridiu m cellulolyti cum H10	D- Psicose	68.3	20.1	18.2	7.5	60	
D- Fructose	102.1	24.3	22.0				-
D- Tagatose 3- Epimeras e (DTEase)	Pseudom onas cichorii	D- Tagatose	38.0	35.7	-	7.5	60
D- Psicose	170.0	17.5	-				
D- Allulose- 6- Phosphat e 3- Epimeras e (AlsE)	Escheric hia coli K-12	D- Allulose- 6-P	0.38	15	18	7.5	-



D-

Fructose- 0.22 23 27

6-P

Table 1: Kinetic parameters of key enzymes in **L-Psicose** metabolism.

## **Experimental Protocols**

This section provides detailed methodologies for key experiments cited in the study of **L- Psicose** metabolism.

## Enzyme Activity Assay for D-Psicose 3-Epimerase (DPEase)

This protocol is adapted for a typical DPEase from a bacterial source.

#### Materials:

- Purified DPEase enzyme
- D-Fructose solution (e.g., 500 mM in buffer)
- Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
- Metal cofactor solution (if required, e.g., 10 mM MnCl<sub>2</sub>)
- Stop solution (e.g., 0.1 M HCl)
- HPLC system with a suitable column for sugar analysis (e.g., Aminex HPX-87C)

#### Procedure:

- Prepare a reaction mixture containing 800  $\mu$ L of reaction buffer, 100  $\mu$ L of D-Fructose solution, and 50  $\mu$ L of metal cofactor solution (if needed).
- Pre-incubate the reaction mixture at the optimal temperature of the enzyme (e.g., 50°C) for 5 minutes.

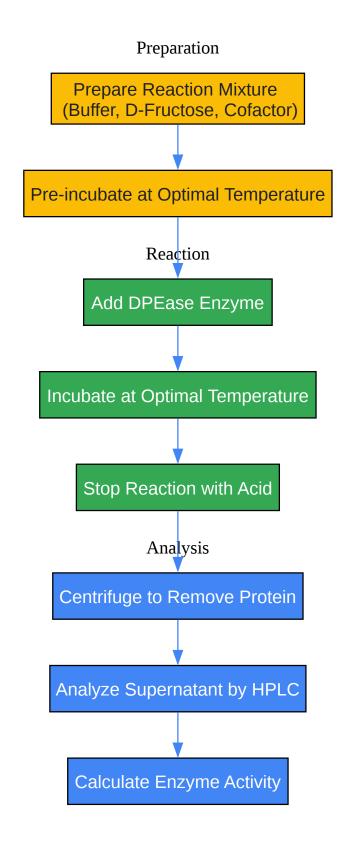






- Initiate the reaction by adding 50 μL of the purified DPEase enzyme solution.
- Incubate the reaction at the optimal temperature for a defined period (e.g., 10 minutes).
- Stop the reaction by adding 100  $\mu$ L of the stop solution.
- Centrifuge the mixture to pellet any precipitated protein.
- Analyze the supernatant for the concentration of D-Psicose produced using an HPLC system.
- One unit of DPEase activity is typically defined as the amount of enzyme that produces 1
   µmol of D-Psicose per minute under the specified conditions.





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Diagram 2: Experimental workflow for D-Psicose 3-Epimerase (DPEase) activity assay.



## **HPLC Analysis of L-Psicose**

#### Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Refractive Index (RI) detector
- Carbohydrate analysis column (e.g., Aminex HPX-87C or similar)

#### **Chromatographic Conditions:**

Mobile Phase: Degassed, deionized water

Flow Rate: 0.6 mL/min

• Column Temperature: 85°C

Detector Temperature: 35°C

Injection Volume: 20 μL

#### Procedure:

- Prepare standard solutions of **L-Psicose** and D-Fructose of known concentrations.
- Filter all samples and standards through a 0.22 μm syringe filter before injection.
- Generate a standard curve by injecting the standard solutions and plotting peak area against concentration.
- Inject the experimental samples and determine the concentration of L-Psicose by comparing the peak area to the standard curve.

### GC-MS Analysis of Intracellular L-Psicose Metabolites

This protocol is for the analysis of phosphorylated sugars from bacterial cell extracts.

#### Materials:

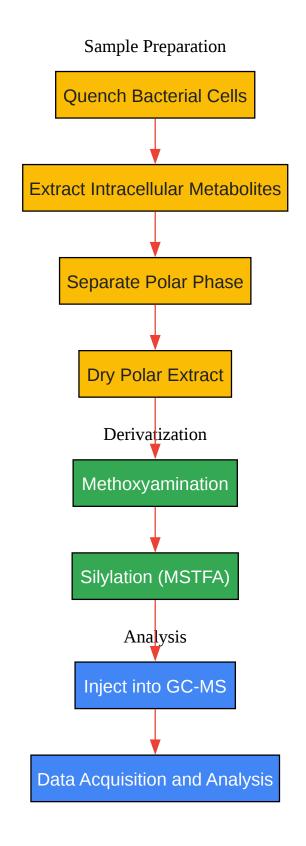


- · Bacterial cell pellet
- Quenching solution (e.g., 60% methanol at -40°C)
- Extraction solvent (e.g., chloroform/methanol/water mixture)
- Derivatization reagents (e.g., methoxyamine hydrochloride in pyridine, followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)
- GC-MS system

#### Procedure:

- Quenching: Rapidly quench the metabolism of the bacterial cells by adding the cold quenching solution.
- Extraction: Extract the intracellular metabolites using the extraction solvent. Separate the polar (containing sugar phosphates) and non-polar phases by centrifugation.
- Drying: Evaporate the polar phase to dryness under a stream of nitrogen or using a vacuum concentrator.
- Derivatization:
  - Add methoxyamine hydrochloride in pyridine to the dried extract and incubate to protect the carbonyl groups.
  - Add MSTFA and incubate to silylate the hydroxyl and phosphate groups, making the metabolites volatile.
- GC-MS Analysis: Analyze the derivatized sample by GC-MS. The separation is achieved on the gas chromatograph, and the mass spectrometer provides mass spectra for metabolite identification and quantification.





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Diagram 3: Experimental workflow for GC-MS analysis of intracellular **L-Psicose** metabolites.



#### Conclusion

The metabolism of **L-Psicose** presents a fascinating dichotomy between mammals and microorganisms. Its lack of significant metabolism in humans is the basis for its low-calorie nature and potential health benefits. In contrast, the existence of specific enzymatic pathways in bacteria for its degradation opens avenues for biotechnological applications and a deeper understanding of microbial carbohydrate metabolism. The D-allulose-6-phosphate pathway is currently the best-characterized route for microbial utilization of **L-Psicose**. Further research is needed to fully elucidate the diversity of these pathways across different microbial species and to identify all the participating enzymes and their kinetic properties. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals in the fields of biochemistry, microbiology, and drug development to further explore the metabolic intricacies of this promising rare sugar.

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